molecular formula C28H24N4O4 B449282 4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE

4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE

Cat. No.: B449282
M. Wt: 480.5g/mol
InChI Key: NNFLLAXMVYXBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-methoxyaniline to produce 4-methoxy-N-(4-methoxyphenyl)benzamide .

In the next step, the diazenyl group is introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt. This salt is then coupled with the previously synthesized 4-methoxy-N-(4-methoxyphenyl)benzamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzamide group can interact with proteins and enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methoxyphenyl)benzamide
  • 4-methoxy-N-(4-methoxybenzyl)benzamide
  • 4-methoxy-N-(4-methoxyphenoxy)phenyl)benzamide

Uniqueness

4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE is unique due to the presence of both diazenyl and benzamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5g/mol

IUPAC Name

4-methoxy-N-[3-[(4-methoxybenzoyl)amino]-4-phenyldiazenylphenyl]benzamide

InChI

InChI=1S/C28H24N4O4/c1-35-23-13-8-19(9-14-23)27(33)29-22-12-17-25(32-31-21-6-4-3-5-7-21)26(18-22)30-28(34)20-10-15-24(36-2)16-11-20/h3-18H,1-2H3,(H,29,33)(H,30,34)

InChI Key

NNFLLAXMVYXBDS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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